molecular formula C35H50N2O4 B564628 Buxanaldinine CAS No. 107259-42-7

Buxanaldinine

Cat. No. B564628
CAS RN: 107259-42-7
M. Wt: 562.795
InChI Key: BIKKUTLNQGIZJE-BACRBMCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buxanaldinine is a natural product found in Buxus papillosa with data available.

Scientific Research Applications

Alkaloid Composition and Structural Relationships

  • Buxanaldinine in Buxus papilosa : Buxus papilosa C.K. Sahneider, originating from Pakistan, was found to contain new alkaloids including buxanaldinine. The study explored the relationship between specific rotations and structural features of these alkaloids (Choudhary, Atta-ur-rahman, Freyer, & Shamma, 1986).

Pharmacological Activities in Traditional Medicine

  • Buxus Family Alkaloids and Biological Importance : Plants from the Buxaceae family, including those containing buxanaldinine, have been used in traditional medicine. These plants are rich in terpenoidal alkaloids and show various biological activities like cholinesterase inhibition, antibacterial, and antileishmanial activities (Devkota, Lenta, Fokou, & Sewald, 2008).

Role in Drug Discovery and Development

  • Drug Research and Development : A historical perspective on drug discovery highlights the importance of natural compounds, such as those found in the Buxaceae family, in the development of new medicines. These compounds have contributed significantly to advancements in medicine, emphasizing the potential role of buxanaldinine in drug research (Drews, 2000).

Standardization in Homoeopathy

  • Standardization of Buxus sempervirens in Homoeopathy : Buxus sempervirens, which may contain buxanaldinine, is used in Homoeopathy. Pharmacognostic and physico-chemical studies have been conducted to facilitate the use of correct species and ensure the quality and purity of the drug (Subramanian, Rao, Reddy, Sudhakar, & Reddy, 2013).

properties

CAS RN

107259-42-7

Molecular Formula

C35H50N2O4

Molecular Weight

562.795

InChI

InChI=1S/C35H50N2O4/c1-22(37(6)7)31-29(41-23(2)39)20-35(5)28-15-14-27-25(19-26(28)17-18-34(31,35)4)13-16-30(33(27,3)21-38)36-32(40)24-11-9-8-10-12-24/h8-13,21-22,26-31H,14-20H2,1-7H3,(H,36,40)/t22-,26+,27+,28+,29+,30-,31-,33+,34+,35-/m0/s1

InChI Key

BIKKUTLNQGIZJE-BACRBMCUSA-N

SMILES

CC(C1C(CC2(C1(CCC3C2CCC4C(=CCC(C4(C)C=O)NC(=O)C5=CC=CC=C5)C3)C)C)OC(=O)C)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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